1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Attachment of Pyridine Rings: The pyridine rings can be attached through various coupling reactions, such as Suzuki or Heck coupling, using appropriate pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate catalysts for nucleophilic or electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
- 1-(2-chlorophenyl)-N-[(pyridin-4-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C17H15ClN6O with a molecular weight of approximately 344.79 g/mol. The presence of the triazole ring contributes to its biological activity, particularly in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. The compound has shown significant activity against various bacterial strains and fungi. For instance, it has been reported to exhibit potent antifungal effects comparable to established antifungal agents like fluconazole .
Anticancer Properties
Research indicates that this compound can inhibit cancer cell proliferation. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators .
Neuroprotective Effects
The compound has also been evaluated for neuroprotective activities. It was found to protect neuronal cells from oxidative stress-induced damage by reducing reactive oxygen species (ROS) production and inhibiting neuroinflammatory responses . Mechanistic studies suggest that it may block the NF-κB signaling pathway, which is crucial in neuroinflammation .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazole ring and substituents on the phenyl and pyridine moieties significantly influence biological activity. For example, variations in the halogen substituents on the phenyl ring have been correlated with increased potency against specific targets such as acetylcholinesterase (AChE) inhibitors .
Substituent | Biological Activity |
---|---|
2-Chlorophenyl | Enhanced antimicrobial and anticancer activity |
Pyridin-2-yl methyl | Neuroprotective properties |
Pyridin-4-yl | Improved AChE inhibition |
Case Study 1: Antimicrobial Efficacy
In a study assessing the efficacy of various triazole derivatives, this compound demonstrated an IC50 value of 3.08 ± 0.29 μM against Escherichia coli and other pathogenic bacteria, indicating its potential as a lead compound for antibiotic development .
Case Study 2: Neuroprotection in Alzheimer’s Disease Models
In animal models of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive functions as measured by behavioral assays. The treatment reduced amyloid-beta aggregation and improved memory retention scores compared to control groups .
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-pyridin-4-yl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O/c21-16-6-1-2-7-17(16)27-19(14-8-11-22-12-9-14)18(25-26-27)20(28)24-13-15-5-3-4-10-23-15/h1-12H,13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTVRPSMWWOKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=N3)C4=CC=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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